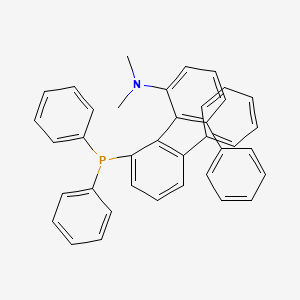
2-(2-diphenylphosphanyl-6-phenylphenyl)-N,N-dimethyl-3-phenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-diphenylphosphanyl-6-phenylphenyl)-N,N-dimethyl-3-phenylaniline is a complex organic compound that features a phosphanyl group and multiple phenyl groups. Compounds of this nature are often used in various fields of chemistry due to their unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-diphenylphosphanyl-6-phenylphenyl)-N,N-dimethyl-3-phenylaniline typically involves multi-step organic reactions. A common approach might include:
Formation of the phosphanyl group: This can be achieved through the reaction of a suitable phosphine precursor with a halogenated aromatic compound.
Coupling reactions: The phenyl groups can be introduced through Suzuki or Stille coupling reactions, which involve palladium-catalyzed cross-coupling of aryl halides with aryl boronic acids or stannanes.
Amine functionalization: The N,N-dimethylamino group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phosphanyl group, leading to the formation of phosphine oxides.
Reduction: Reduction reactions could target the aromatic rings or the phosphanyl group, depending on the reagents used.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the amine group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alkoxides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phosphine oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Compounds with phosphanyl groups are often used as ligands in transition metal catalysis, facilitating various organic transformations.
Materials Science: These compounds can be used in the synthesis of advanced materials, such as polymers and nanomaterials.
Biology and Medicine
Drug Development: The unique structural features of the compound might make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: The compound could be used as a probe in biological studies to investigate cellular processes.
Industry
Chemical Manufacturing: Used in the production of fine chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 2-(2-diphenylphosphanyl-6-phenylphenyl)-N,N-dimethyl-3-phenylaniline would depend on its specific application. In catalysis, it might act as a ligand, coordinating to a metal center and facilitating the activation of substrates. In biological systems, it could interact with specific proteins or enzymes, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A simpler phosphine ligand used in many catalytic processes.
N,N-Dimethylaniline: A basic aromatic amine used in dye synthesis and as a precursor in organic synthesis.
Uniqueness
2-(2-diphenylphosphanyl-6-phenylphenyl)-N,N-dimethyl-3-phenylaniline is unique due to its combination of a phosphanyl group with multiple phenyl groups and an amine functionality. This combination can provide unique reactivity and binding properties, making it valuable in specialized applications.
Propiedades
Fórmula molecular |
C38H32NP |
|---|---|
Peso molecular |
533.6 g/mol |
Nombre IUPAC |
2-(2-diphenylphosphanyl-6-phenylphenyl)-N,N-dimethyl-3-phenylaniline |
InChI |
InChI=1S/C38H32NP/c1-39(2)35-27-15-25-33(29-17-7-3-8-18-29)37(35)38-34(30-19-9-4-10-20-30)26-16-28-36(38)40(31-21-11-5-12-22-31)32-23-13-6-14-24-32/h3-28H,1-2H3 |
Clave InChI |
ROPKWCXZJWSNPR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC(=C1C2=C(C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


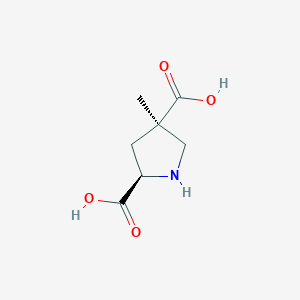
![2-Chlorobenzo[d]oxazole-6-carboxamide](/img/structure/B12868613.png)

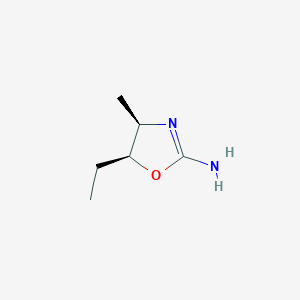

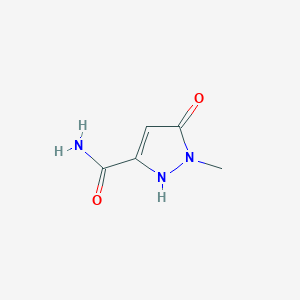
![1-(7-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12868633.png)

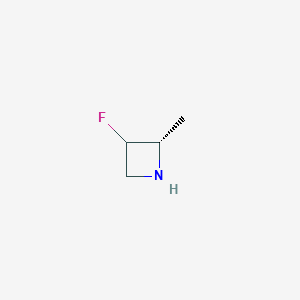
![2-(Difluoromethyl)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12868658.png)
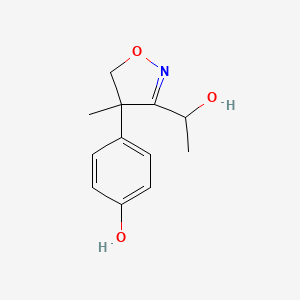

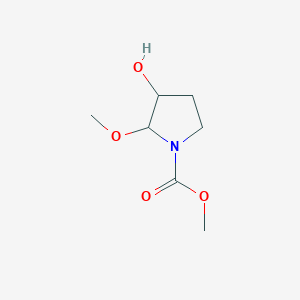
![2-(Difluoromethoxy)-4-nitrobenzo[d]oxazole](/img/structure/B12868697.png)
